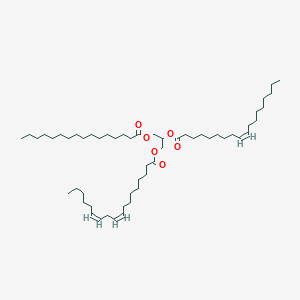

1-Palmitoyl-2-oleoyl-3-linolein

Beschreibung

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (CAS 2680-59-3) is a triacylglycerol (TAG) composed of three distinct fatty acids esterified to a glycerol backbone: palmitic acid (C16:0) at the sn-1 position, oleic acid (C18:1) at sn-2, and linoleic acid (C18:2) at sn-3 . This mixed-acid TAG is widely used as a model compound in lipid metabolism studies due to its varied saturation profile (saturated, monounsaturated, and polyunsaturated fatty acids), which influences its physicochemical properties, including melting point, solubility, and interaction with lipid-processing enzymes . Its structural complexity also makes it relevant in biophysical research, particularly in simulating lipid droplet behavior and membrane dynamics . In fungal biology, this TAG serves as a carbon source for Gibberella zeae, facilitating acetyl-CoA production required for sexual reproduction and ascospore development .

Eigenschaften

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-FBSASISJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345857 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-59-3 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Stepwise Regioselective Acylation

The most widely adopted method for synthesizing POL-rac-glycerol involves sequential acylation of glycerol’s hydroxyl groups using protective chemistry. A study published in ACS Crystal Growth & Design outlines a three-step process for analogous structured triacylglycerols:

-

Synthesis of 1,3-Diacylglycerol Intermediate :

-

Glycerol is first acylated at the sn-1 and sn-3 positions using palmitoyl and linoleoyl chlorides, respectively. This step employs pyridine and 4-dimethylaminopyridine (DMAP) as catalysts in anhydrous chloroform under inert conditions. The reaction proceeds at reflux (60–70°C) for 5 hours, achieving 52.8% yield after silica gel chromatography.

-

Critical factors include stoichiometric control of fatty acyl chlorides and the use of DMAP to suppress acyl migration, a side reaction that compromises regioselectivity.

-

-

sn-2 Acylation with Oleic Acid :

-

The free hydroxyl group at the sn-2 position of the 1,3-diacylglycerol intermediate is acylated with oleoyl chloride. Reaction conditions mirror the first step, with careful monitoring to prevent over-acylation or hydrolysis. The final product is purified via crystallization from ethyl acetate, yielding 45–50% pure POL-rac-glycerol.

-

Key Data :

Acetylation-Mediated Protection Strategy

A Korean patent (KR102333606B1) describes an alternative approach using acetyl groups as transient protective moieties:

-

Acetylation of sn-3 Hydroxyl :

-

sn-2 Acylation and Deprotection :

Advantages :

-

Eliminates costly chromatographic separations.

-

Reduces side reactions (e.g., acyl migration) through kinetic control.

Reaction Optimization and Catalytic Systems

Solvent and Catalyst Selection

Optimal solvents (chloroform, dichloromethane) balance fatty acid chloride solubility and reaction kinetics. DMAP (0.1–0.5 equivalents) accelerates acylation by activating the carbonyl carbon of fatty acid chlorides. Excessive DMAP, however, may promote side reactions, necessitating precise stoichiometry.

Temperature and Reaction Time

-

Acylation : Conducted at 60–70°C to ensure complete conversion while minimizing thermal degradation.

-

Deprotection : Alkaline hydrolysis at 25°C preserves acid-sensitive linoleoyl groups.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating intermediates, with hexane/ethyl acetate (95:5) eluents effectively separating mono-, di-, and triacylglycerols. The Korean patent’s acetylation method bypasses chromatography, instead using crystallization from chloroform/ethyl acetate mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Hydrolysis: In the presence of water and enzymes like lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air, often in the presence of light or heat.

Hydrolysis: Water and lipase enzymes are typically used under mild conditions.

Transesterification: Catalysts like sodium methoxide or lipases are used under controlled temperatures and pH.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (palmitic acid, oleic acid, linoleic acid) and glycerol.

Transesterification: New triglycerides with different fatty acid compositions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Lipid Metabolism Studies

- POL is utilized in studies examining lipid metabolism due to its composition, which reflects common dietary fats. Its role in metabolic pathways can help researchers understand how different fats influence health and disease states.

- Cell Culture Experiments

- Drug Delivery Systems

- Nutraceutical Research

- Pharmaceutical Analysis

Case Studies

Wirkmechanismus

The mechanism of action of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. The compound also participates in signaling pathways by acting as a precursor for bioactive lipids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triacylglycerols

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG; CAS not specified)

- Structure: Replaces the sn-3 linoleoyl group with an acetyl group (C2:0).

- Molecular Weight : ~622.9 g/mol (C39H70O6) .

- Biological Role : Unlike the parent compound, PLAG exhibits therapeutic properties. It attenuates pancreatic beta-cell damage by promoting glucose transporter 2 (GLUT2) endocytosis, reducing streptozotocin-induced hyperglycemia . It also mitigates rheumatoid arthritis by suppressing IL-6/STAT3 signaling and neutrophil infiltration .

- Drug Delivery : PLAG-loaded self-emulsifying granules enhance oral bioavailability by 36-fold compared to free PLAG, demonstrating superior dissolution and flow properties .

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol (CAS 2190-15-0)

- Structure: Contains linoleic acid (C18:2) at sn-1 and sn-2 positions, with palmitic acid (C16:0) at sn-3.

- Molecular Weight : 855.36 g/mol (C55H98O6) .

- Physicochemical Properties : Higher unsaturation (two polyunsaturated chains) increases membrane fluidity compared to the reference compound. Used in studies of lipid oxidation and emulsification .

1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (CAS 2190-27-4)

- Structure: Replaces sn-3 linoleic acid with stearic acid (C18:0).

- Molecular Weight : 861.41 g/mol (C55H104O6) .

- Applications : The fully saturated sn-3 chain increases melting temperature, making it suitable for studying solid-fat content in food science and lipid crystallization .

Data Table: Structural and Functional Comparison

Research Findings on Enzymatic and Analytical Interactions

Enzymatic Hydrolysis

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a substrate for lipase regioselectivity studies. HPLC analyses reveal that lipases preferentially hydrolyze the sn-1 palmitoyl group, releasing palmitic acid first, followed by sn-2 oleic acid . This contrasts with 1-palmitoyl-3-acetyl-sn-glycerol, where the acetyl group at sn-3 is more accessible to hydrolases .

Mass Spectrometry Profiling

MALDI-TOF/TOF analysis of the reference compound identifies sodiated adducts ([M + Na]⁺) at m/z 879.5. Fragmentation patterns confirm positional isomers, distinguishing it from 1,2-dioleoyl-3-linoleoyl-rac-glycerol, which lacks a palmitoyl group .

Biologische Aktivität

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is significant in biological systems due to its roles in cellular membrane structure, lipid metabolism, and potential therapeutic applications. This article explores the biological activities of POLG, including its metabolic effects, immunomodulatory properties, and implications for health and disease.

POLG's unique composition grants it amphiphilic properties, which are crucial for its function in biological membranes. The unsaturated fatty acids (oleic and linoleic) enhance membrane fluidity, making it essential for cellular processes such as signaling and transport.

Key Reactions:

- Hydrolysis: POLG can undergo hydrolysis in the presence of water and lipases, releasing free fatty acids and glycerol.

- Transesterification: This reaction modifies the fatty acid composition, which can influence its biological activity.

- Oxidation: The unsaturated bonds make POLG susceptible to oxidation, affecting its stability and potential health benefits.

1. Role in Lipid Metabolism

Research indicates that POLG influences lipid metabolism significantly. It modulates the activity of enzymes involved in lipid synthesis and degradation, which is critical for maintaining energy homeostasis. Studies have shown that POLG can affect metabolic pathways related to obesity and insulin sensitivity.

2. Immunomodulatory Effects

POLG has demonstrated potential immunomodulatory effects. A study involving healthy adults showed that supplementation with POLG resulted in decreased production of pro-inflammatory cytokines IL-4 and IL-6 while not affecting IL-2 and IFN-γ levels . This suggests that POLG may inhibit excessive immune responses, which could be beneficial in managing autoimmune disorders.

Table 1: Effects of POLG on Cytokine Production

| Cytokine | Control Group (Soybean Oil) | POLG Group | p-value |

|---|---|---|---|

| IL-2 | Unchanged | Unchanged | N/A |

| IL-4 | Higher | Lower | <0.001 |

| IL-6 | Higher | Lower | <0.001 |

| IFN-γ | Unchanged | Unchanged | N/A |

3. Anti-inflammatory Properties

In models of rheumatoid arthritis, POLG has been shown to reduce neutrophil migration by regulating STAT3 activity, leading to decreased IL-6 production . This regulatory effect on inflammation highlights its potential as a therapeutic agent in inflammatory diseases.

Case Study 1: Rheumatoid Arthritis

In a mouse model of collagen-induced arthritis, treatment with POLG restored IL-6 levels to those comparable with established therapies such as methotrexate. This indicates that POLG may serve as an effective alternative or adjunctive treatment for inflammatory conditions .

Case Study 2: Immune Function in Healthy Adults

A randomized controlled trial assessed the effects of POLG supplementation on immune function among healthy adults. Results indicated significant reductions in specific immune markers associated with inflammation, suggesting a beneficial role for POLG in modulating immune responses .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol in lipid mixtures?

Methodological Answer:

- Chromatographic Systems : Use reversed-phase HPLC or TLC with flame ionization detection (TLC-FID) for separation. For example, USP monographs for sesame oil analysis recommend systems resolving triglycerides like POL (1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol) using a C18 column and gradient elution with acetone/acetonitrile .

- Mass Spectrometry : MALDI-TOF/TOF with monoisotopic precursor selection enables precise structural analysis. Sodiated adducts ([M + Na]+) generate characteristic fragmentation patterns (e.g., m/z 23.0 for Na+), allowing differentiation of regioisomers via fatty acid-specific peaks (e.g., linoleoyl at sn-3) .

Q. How can researchers synthesize and purify 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol for in vitro studies?

Methodological Answer:

- Synthesis : Use enzymatic or chemical esterification with protected glycerol intermediates. For example, position-specific acylation can be achieved using lipases under controlled solvent conditions (e.g., methyl acetate for solubility) .

- Purification : Solvent evaporation under nitrogen followed by column chromatography (e.g., silica gel with chloroform/methanol gradients) ensures high purity (>98% by TLC). Validate purity via NMR and mass spectrometry .

Q. What are the standard protocols for characterizing the stereochemistry of rac-glycerol derivatives?

Methodological Answer:

Q. How is 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol utilized in model membrane systems?

Methodological Answer:

- Liposome Preparation : Combine with phospholipids (e.g., POPC) in chloroform, followed by solvent evaporation and hydration. Monitor bilayer stability using dynamic light scattering (DLS) and fluorescence quenching assays .

- Membrane Dynamics : Fluorescent probes (e.g., Rh-DHPE) track lipid mobility via fluorescence recovery after photobleaching (FRAP) .

Advanced Research Questions

Q. How do researchers resolve contradictions in triglyceride quantification across chromatographic systems?

Methodological Answer:

- Validation Challenges : Discrepancies arise from column selectivity (e.g., C8 vs. C18) and detector sensitivity. For instance, USP replaced POL with PLL due to inconsistent retention times in sesame oil analysis .

- Mitigation : Cross-validate results using orthogonal methods (e.g., GC-MS for fatty acid composition and MALDI-TOF for intact triglyceride profiling) .

Q. What experimental designs are used to study the intracellular trafficking of EGFR modulated by 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol derivatives?

Methodological Answer:

- Confocal Microscopy : Track EGFR-c-Cbl-EPS15 complexes in MDA-MB-231 cells using fluorophore-labeled antibodies. PLAG (a derivative) accelerates receptor internalization, reducing AP-1-mediated MMP-9 expression .

- Kinetic Assays : Time-lapse imaging at 5–90 min intervals quantifies receptor degradation rates. TXNIP silencing blocks PLAG-induced trafficking, confirming redox-dependent mechanisms .

Q. How does 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol influence GLUT2 endocytosis in pancreatic beta cells?

Methodological Answer:

- Glucose Uptake Assays : Use INS-1 cells treated with streptozotocin (STZ) and fluorescent glucose analogs (e.g., 2-NBDG). PLAG promotes GLUT2 internalization, reducing STZ cytotoxicity by limiting glucose influx .

- ROS Measurement : DCFH-DA staining quantifies intracellular ROS. PLAG normalizes STZ-induced oxidative stress via thioredoxin-interacting protein (TXNIP) upregulation .

Q. What mechanisms underlie the ROS-PKC activation axis in macrophage proliferation induced by enantiomeric analogs?

Methodological Answer:

- ROS Detection : Chemiluminescence assays (e.g., luminol-HRP) show R-(+)-MADG (an enantiomer) increases ROS, while antioxidants (NAC) suppress proliferation .

- PKC Activity : FRET-based biosensors or Western blotting for phosphorylated substrates (e.g., MARCKS) confirm calphostin C-sensitive PKC activation .

Q. How do stereochemical differences in rac-glycerol derivatives affect biological activity?

Methodological Answer:

- Enantiomer Synthesis : Prepare R-(+)- and S-(-)-MADG via chiral chromatography. R-(+)-MADG exhibits higher mitogenic activity in macrophages due to PKC activation, while S-(-)-MADG is inactive .

- Molecular Dynamics : Simulate lipid-protein interactions (e.g., PKC binding pockets) to identify stereospecific hydrogen-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.